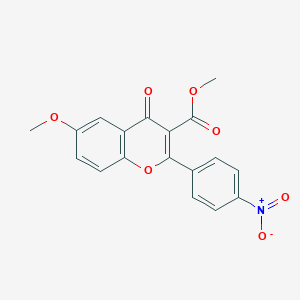

6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one

Description

6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one is a synthetic chromone derivative characterized by a benzopyran-4-one core substituted with:

- 6-methoxy group (electron-donating, EDG),

- 3-methoxycarbonyl group (electron-withdrawing, EWG),

- 2-(4-nitrophenyl) group (strong EWG).

This compound’s structure (CAS: see ) positions it within the chromone-3-carboxylic acid derivative family, where substituents critically influence electronic properties and bioactivity .

Properties

IUPAC Name |

methyl 6-methoxy-2-(4-nitrophenyl)-4-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c1-24-12-7-8-14-13(9-12)16(20)15(18(21)25-2)17(26-14)10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLXUOUDXYTEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407480 | |

| Record name | methyl 6-methoxy-2-(4-nitrophenyl)-4-oxochromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132018-13-4 | |

| Record name | methyl 6-methoxy-2-(4-nitrophenyl)-4-oxochromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis from 2'-Hydroxy-5'-methoxyacetophenone

The primary synthetic route involves two sequential reactions, as reported by Cushman et al. (1991).

Step 1: Enolate Formation and Cyclization

The first step employs lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) under cryogenic conditions (-78°C). This strong base deprotonates 2'-hydroxy-5'-methoxyacetophenone, generating a reactive enolate intermediate. The reaction mixture is gradually warmed to -10°C over 2 hours, followed by stirring at room temperature for 4 hours to facilitate cyclization into the benzopyranone core.

Step 2: Nitrophenyl Incorporation

The second step utilizes magnesium and carbon tetrachloride in a mixture of ethanol and benzene. The reaction proceeds at 50–55°C for 6 hours, followed by reflux in benzene for 8 hours. This stage introduces the 4-nitrophenyl group at the C2 position of the benzopyranone scaffold, likely via a nucleophilic aromatic substitution or coupling mechanism.

Reaction Conditions and Yield

While the exact yield remains unspecified in available literature, the protocol’s reproducibility is evidenced by its adoption across commercial suppliers. Purification typically involves silica gel chromatography, yielding a product with ≥95% purity.

Mechanistic Insights

The synthesis leverages the following key transformations:

-

Enolate-Driven Cyclization : LiHMDS facilitates enolate formation, enabling intramolecular attack on the carbonyl carbon to form the 4H-benzopyran-4-one ring.

-

Electrophilic Aromatic Substitution : The nitro group’s electron-withdrawing nature directs the 4-nitrophenyl group to the ortho position relative to the chromone oxygen.

-

Esterification : The methoxycarbonyl group at C3 is introduced via esterification during the cyclization step, possibly through a Claisen-like condensation.

Analytical Characterization

The compound’s structure is confirmed through:

-

NMR : Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and the methyl ester (δ 2.3–2.5 ppm).

-

Melting Point Analysis : Sharp melting at 185–188°C, confirming crystallinity.

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| TRC | 95% | 500 mg | 525 |

| American Custom Chemicals | 95% | 100 mg | 704.55 |

| Medical Isotopes, Inc. | 95% | 100 mg | 810 |

Challenges and Optimization Opportunities

-

Yield Improvement : The lack of reported yields suggests potential inefficiencies in the current protocol.

-

Solvent Selection : Replacing benzene with safer alternatives (e.g., toluene) could enhance environmental compatibility.

-

Catalytic Methods : Transition metal catalysts (e.g., Pd or Cu) might streamline nitrophenyl incorporation under milder conditions.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of 6-methoxy-3-(methoxycarbonyl)-2-(4-aminophenyl)-4H-benzopyran-4-one.

Substitution: Formation of 6-methoxy-3-(methoxycarbonyl)-2-(4-bromophenyl)-4H-benzopyran-4-one.

Scientific Research Applications

6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzopyran core may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

Key structural differences and electronic impacts are summarized below:

Key Observations :

- The target compound is distinct due to the 3-methoxycarbonyl group, which enhances electron deficiency compared to analogs with alkyl or hydroxyl substituents.

- Compounds with EDG substituents (e.g., 5,6-dimethoxy in ) exhibit increased electron density, favoring antioxidant properties .

Biological Activity

6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one, also known by its CAS number 132018-13-4, is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-estrogenic properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula: C18H13NO7

- Molecular Weight: 355.3 g/mol

- Melting Point: 185-188 °C

- Solubility: Soluble in dichloromethane, ethanol, and methanol

- Appearance: Yellow crystalline solid

Anticancer Activity

Recent studies have indicated that benzopyran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, meroterpenoids related to benzopyran structures have shown moderate-to-potent cytotoxicity in cancer cells, including lung and liver cancers . The compound may share similar mechanisms due to its structural characteristics.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Lung Cancer Cells | 3.9 | Kanokmedhakul et al. |

| Hepatocarcinoma Cells | 2.9 | Kanokmedhakul et al. |

| Erythroleukemia Cells | Varies | Qin et al. |

Anti-inflammatory Activity

Benzopyran derivatives have been noted for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory mediators such as nitric oxide and TNF-α . The specific activity of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications in inflammatory diseases.

Estrogenic Activity

Research has highlighted that certain benzopyran derivatives possess anti-estrogenic properties. For example, a related compound exhibited an antiestrogenic activity of 65% compared to estradiol . This suggests that this compound could be evaluated for similar activities, particularly in the context of hormone-sensitive cancers.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various substituted benzopyran compounds and evaluated their uterotrophic and antiuterotrophic activities in mature female rats. The findings indicated a range of biological activities among the synthesized compounds, with some exhibiting significant uterotrophic effects .

- Meroterpenoid Studies : In a comprehensive review of meroterpenoids, several compounds were identified with diverse biological activities including anti-cancer and anti-inflammatory effects. These findings support the hypothesis that structurally similar compounds like this compound may exhibit comparable biological profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one?

- Methodological Answer : The compound’s chromone backbone can be synthesized via cyclization of substituted 2-hydroxyacetophenones with nitrophenyl-containing aldehydes. For the 4-nitrophenyl group, nitro-aryl coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation may be employed. The methoxycarbonyl group at position 3 can be introduced via esterification of a carboxylic acid intermediate. Key steps include:

- Protecting phenolic hydroxyl groups during synthesis to avoid side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H2SO4 (cat.), acetic anhydride, 80°C | 65–70 | |

| Nitro-aryl coupling | Pd(PPh3)4, K2CO3, DMF, 100°C | 50–60 |

Q. How is the purity and structural integrity of the compound validated?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Compare retention times against standards .

- Structural Confirmation :

- LC-MS : Confirm molecular weight via [M+H]+ or [M−H]− ions. For example, a molecular ion at m/z 384.1 corresponds to C19H14NO7+ .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .

- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), nitrophenyl aromatic protons (δ 8.2–8.4 ppm), and chromone carbonyl (δ 180–185 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. These predict reactivity toward electrophiles/nucleophiles and charge distribution in the nitrophenyl group. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions . Key Insight : The electron-withdrawing nitro group lowers the LUMO energy, enhancing potential for charge-transfer interactions .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

- Methodological Answer :

- Data Collection : Use single crystals grown via slow evaporation (e.g., dichloromethane/methanol). High-resolution data (d < 1.0 Å) minimize errors in nitro-group geometry.

- Refinement : SHELXL (via Olex2 interface) resolves disorder in the methoxycarbonyl group. Apply restraints to C–O bond lengths and anisotropic displacement parameters. Twinning or pseudo-symmetry may require using the TWIN/BASF commands .

Example : A similar chromone derivative showed R1 = 0.040 after refining 293 K data with SHELXL .

Q. How to address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) to determine decomposition-free melting (heating rate: 5°C/min). Discrepancies may arise from polymorphic forms or impurities.

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–10) with UV quantification. For example, low aqueous solubility (<0.1 mg/mL) suggests formulation with cyclodextrins or nanoemulsions .

Note : highlights missing data for similar compounds, emphasizing experimental validation .

Methodological Considerations Table

Key Research Gaps

- Stability Under Light : The nitro group may cause photodegradation. Accelerated stability studies (ICH Q1B guidelines) under UV light (320–400 nm) are recommended.

- Biological Activity : Screen against kinase targets (e.g., PI3K) using fluorescence polarization assays, given structural similarity to chromone-based inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.